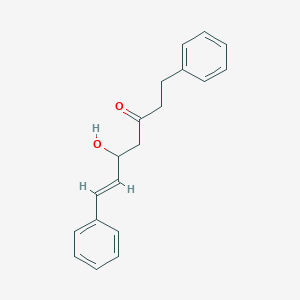

5-Hydroxy-1,7-Diphenyl-6-Hepten-3-on

Übersicht

Wissenschaftliche Forschungsanwendungen

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one has a wide range of applications in scientific research:

Medicine: Research has shown its potential in anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.

Wirkmechanismus

Target of Action

5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as Tangeretin , is a naturally occurring flavonoid compoundIt is known for its antioxidant activity .

Mode of Action

As an antioxidant, it likely works by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and damage to cells .

Biochemical Pathways

As an antioxidant, it may be involved in various biochemical pathways related to oxidative stress and inflammation .

Pharmacokinetics

It is known that the compound is a yellow crystalline solid with a special aroma . It has a relatively low solubility at room temperature but can dissolve in ethanol and chloroform .

Result of Action

The molecular and cellular effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one’s action are primarily related to its antioxidant activity. By neutralizing harmful free radicals, it can prevent oxidative damage to cells and tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one. For instance, its solubility can be affected by the solvent used and the temperature of the environment . Furthermore, certain populations, such as pregnant women, nursing women, or individuals with specific allergies, should consult a doctor before using Tangeretin .

Biochemische Analyse

Biochemical Properties

5-Hydroxy-1,7-diphenyl-6-hepten-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, thereby modulating the metabolism of other substances . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . The compound also affects gene expression by upregulating tumor suppressor genes and downregulating oncogenes . Furthermore, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one involves its interaction with various biomolecules. The compound binds to specific receptors and enzymes, leading to the inhibition or activation of their activity . For instance, it inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one modulates gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and high temperatures . Long-term studies have shown that 5-Hydroxy-1,7-diphenyl-6-hepten-3-one maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated sustained antioxidant and anti-inflammatory effects over time .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress, improved mitochondrial function, and enhanced immune responses . At high doses, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one may cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5-Hydroxy-1,7-diphenyl-6-hepten-3-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also interacts with cofactors such as NADPH and glutathione, which play essential roles in its metabolism and detoxification . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is transported and distributed through specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one binds to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing 5-Hydroxy-1,7-diphenyl-6-hepten-3-one to specific cellular compartments . This subcellular localization is crucial for its interaction with key biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one can be achieved through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxylation steps .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the peel of citrus fruits, using solvents like dichloromethane. The extracted compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acids are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl compounds .

Vergleich Mit ähnlichen Verbindungen

Naringenin: Another flavonoid found in citrus fruits with similar antioxidant properties.

Hesperidin: A flavonoid glycoside also found in citrus fruits, known for its anti-inflammatory and antioxidant effects.

Uniqueness: (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one stands out due to its specific structure, which contributes to its unique antioxidant capabilities and its potential therapeutic applications in various diseases .

Biologische Aktivität

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one, commonly referred to as a diarylheptanoid, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by various research findings and studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a heptene backbone with hydroxyl and phenyl substituents. Its molecular formula is , and it exhibits a yellow crystalline appearance. The specific arrangement of functional groups contributes to its biological activities.

Antioxidant Activity

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one acts primarily as an antioxidant , neutralizing free radicals and reactive oxygen species (ROS) in biological systems. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By modulating these inflammatory pathways, it demonstrates potential therapeutic effects in conditions characterized by chronic inflammation .

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cells through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines.

Biological Activities: Summary of Findings

Case Studies

- Antioxidant Efficacy : A study demonstrated that (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one significantly reduced oxidative stress markers in human fibroblast cells exposed to UV radiation. The results indicated a decrease in lipid peroxidation levels and an increase in cellular viability compared to untreated controls.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its utility as an anti-inflammatory agent .

- Anticancer Potential : In vitro assays on breast cancer cell lines showed that (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one induced apoptosis through caspase activation and DNA fragmentation analysis, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of (E)-5-hydroxy-1,7-diphenylhept-6-en-3-one indicates that it is metabolized primarily by cytochrome P450 enzymes. Its bioavailability may be influenced by factors such as solubility and environmental conditions like pH and temperature. The compound is predominantly localized in the cytoplasm and mitochondria within cells, where it exerts its biological effects.

Eigenschaften

IUPAC Name |

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.